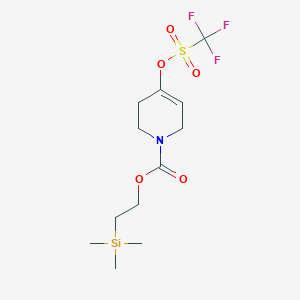
2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
説明
The compound is a complex organic molecule that includes a pyridine ring (a basic aromatic ring with one nitrogen atom), a trifluoromethyl group (-CF3), a trimethylsilyl group ((CH3)3Si-), and an ethyl carboxylate group (-COOC2H5). The trifluoromethyl group is a functional group that has the formula -CF3 . The trimethylsilyl group is used in organic chemistry as a protecting group for alcohols .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the trifluoromethyl group can be introduced using reagents like Trimethyl(trifluoromethyl)silane . Additionally, the trimethylsilyl group can be introduced using reagents like chlorotrimethylsilane in the presence of a base .科学的研究の応用
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to dihydropyridines have been extensively explored for their biological activities, particularly as calcium channel blockers and in the modulation of other targets. For instance, dihydropyridines have been synthesized and evaluated for their antiulcer properties, acting as H+/K(+)-ATPase inhibitors which afford mucosal protection against gastric lesions in animal models (Terashima et al., 1995). Similar structural analogs have been investigated for their hypoglycemic activity, where certain substituents and chain lengths significantly influence their blood glucose lowering activities (Eistetter & Wolf, 1982).
Drug Design and Synthesis
In drug design, the introduction of functional groups such as trifluoromethylsulfonyl and trimethylsilyl into a molecule can significantly alter its physicochemical properties and, consequently, its pharmacokinetics and pharmacodynamics. For example, the enhancement of iron excretion by compounds bearing sulfonic acid groups demonstrates how specific functional groups can impact a compound's biological activity and its potential therapeutic applications (Molenda, Jones, & Basinger, 1994). Additionally, modifications on the dihydropyridine ring, as seen in compounds designed for brain-specific delivery of radiopharmaceuticals, highlight the versatility of this scaffold in crossing biological barriers and targeting specific tissues or organs (Tedjamulia, Srivastava, & Knapp, 1985).
Biological Activity Studies
The study of various analogs of dihydropyridines in biological systems offers insights into their potential mechanisms of action and therapeutic benefits. For instance, the pharmacological profile of novel compounds targeting the nitric oxide synthase pathway indicates potential therapeutic applications in inflammatory diseases, highlighting the importance of structural modifications in achieving desired biological effects (Chida et al., 2005).
将来の方向性
特性
IUPAC Name |
2-trimethylsilylethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO5SSi/c1-23(2,3)9-8-20-11(17)16-6-4-10(5-7-16)21-22(18,19)12(13,14)15/h4H,5-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDXNSBOHQLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733640 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
375854-77-6 | |
| Record name | 2-(Trimethylsilyl)ethyl 4-[(trifluoromethanesulfonyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1398013.png)
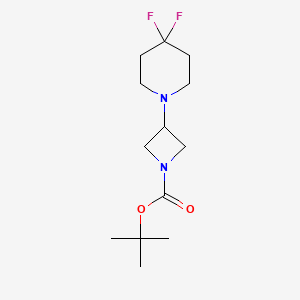
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
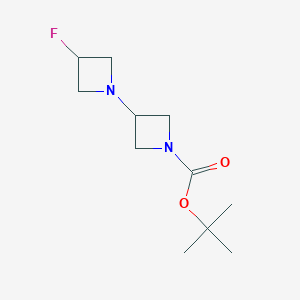
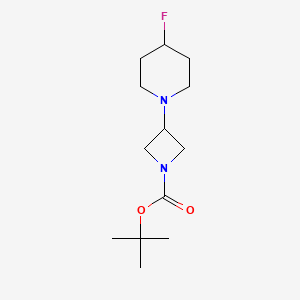
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)

![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)
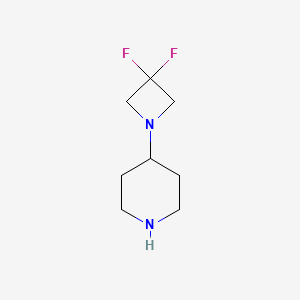
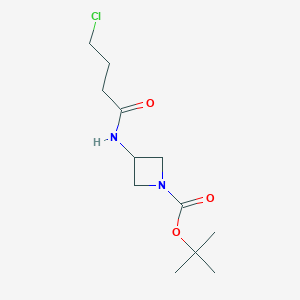
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)
